

In-Depth Technical Guide: Physicochemical and Solubility Profile of a Novel Compound

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For: Researchers, Scientists, and Drug Development Professionals Subject: **BRD9185** (Template)

Disclaimer: Specific experimental data for a compound designated "**BRD9185**" is not publicly available at the time of this writing. This document serves as a comprehensive template, providing the structure, experimental methodologies, and data presentation standards for a technical guide on the physicochemical and solubility properties of a novel compound. Placeholder data is used for illustrative purposes.

Introduction

The characterization of a compound's physicochemical properties is a cornerstone of early-stage drug discovery and development. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of properties such as molecular weight, lipophilicity (LogP), and ionization constant (pKa), combined with a detailed solubility profile, is critical for predicting oral bioavailability, designing effective formulations, and ensuring the reliability of in vitro and in vivo assays. This guide provides a detailed overview of the core physicochemical and solubility characteristics of a hypothetical compound, **BRD9185**, and outlines the standard methodologies for their determination.

Physicochemical Properties



A summary of the key physicochemical properties of **BRD9185** is presented below. These parameters are fundamental to understanding the compound's chemical nature and predicting its behavior.

Property	Value	Method
Molecular Formula	C21H25N5O2	High-Resolution Mass Spectrometry
Molecular Weight	395.46 g/mol	Calculated
Melting Point	178 - 181 °C	Differential Scanning Calorimetry (DSC)
рКа	4.2 (basic), 9.8 (acidic)	UV-Metric Titration
LogP (Octanol-Water)	2.5	Shake-Flask Method

Solubility Profile

The solubility of a compound in various media is a critical determinant of its utility in research and its potential as a therapeutic agent. The equilibrium solubility of **BRD9185** was assessed in aqueous buffers at physiological pH and in common organic solvents.

Solvent / Media	Solubility (µg/mL) at 25°C	Method
Water	< 1	Shake-Flask Method with HPLC-UV
PBS (pH 7.4)	15	Shake-Flask Method with HPLC-UV
Dimethyl Sulfoxide (DMSO)	> 20,000	Visual Assessment
Ethanol	500	Shake-Flask Method with HPLC-UV

Experimental Protocols



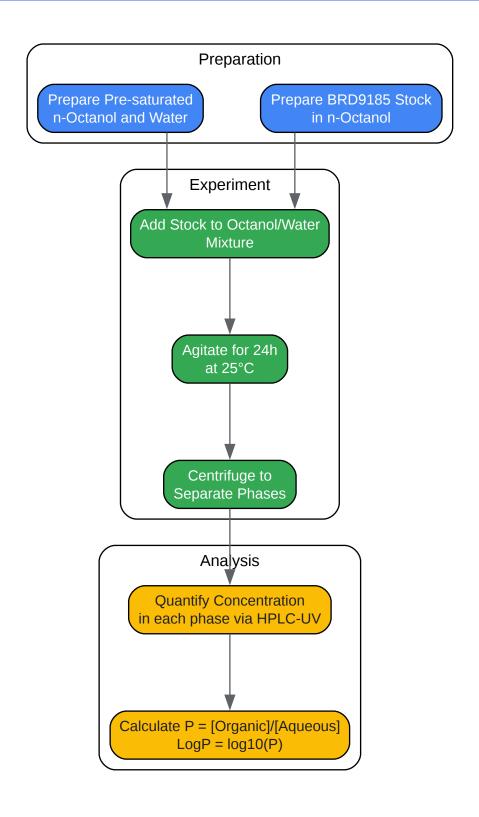
Detailed methodologies for the determination of key physicochemical and solubility parameters are provided below.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP was determined using the well-established shake-flask method, which is considered the gold standard for measuring lipophilicity.[1]

- Preparation: A stock solution of **BRD9185** was prepared in n-octanol. The n-octanol and water phases were pre-saturated with each other for 24 hours to ensure mutual miscibility at equilibrium.
- Partitioning: A known concentration of the BRD9185 stock solution was added to a mixture of pre-saturated n-octanol and water in a glass vial.
- Equilibration: The vial was sealed and agitated on a mechanical shaker at a constant temperature (25°C) for 24 hours to allow for complete partitioning and equilibrium to be reached.
- Phase Separation: The mixture was centrifuged to ensure a clean separation of the aqueous and n-octanol layers.
- Quantification: The concentration of BRD9185 in each phase was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve was used for accurate quantification.
- Calculation: The partition coefficient (P) was calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.





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Workflow for LogP Determination via Shake-Flask Method.

Determination of Aqueous and Organic Solubility



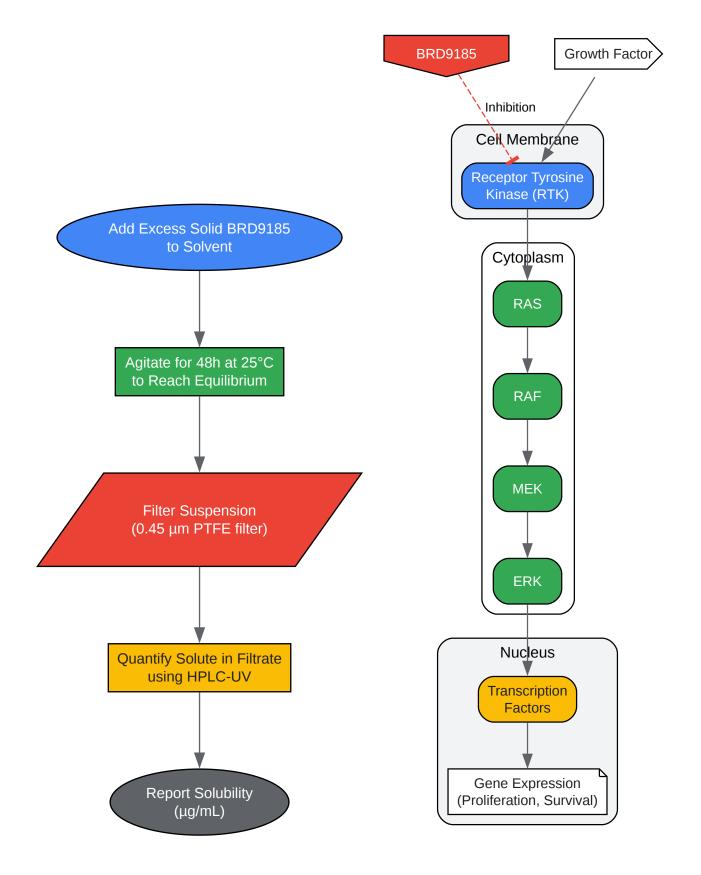




The equilibrium solubility was determined using the shake-flask method, which measures the thermodynamic solubility of a compound.[2][3]

- Preparation of Saturated Solution: An excess amount of solid BRD9185 was added to a known volume of the desired solvent (e.g., PBS pH 7.4, ethanol) in a sealed glass vial.
- Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 48 hours to ensure equilibrium between the dissolved and undissolved compound was reached.
- Phase Separation: The suspension was filtered through a 0.45 μm PTFE syringe filter to remove undissolved solid. The first few drops of the filtrate were discarded to prevent absorption errors.
- Quantification: The concentration of the dissolved BRD9185 in the clear filtrate was determined by HPLC-UV against a standard calibration curve.
- Reporting: The final solubility was reported in μg/mL.





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